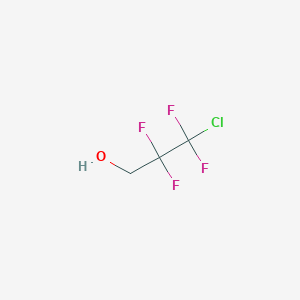

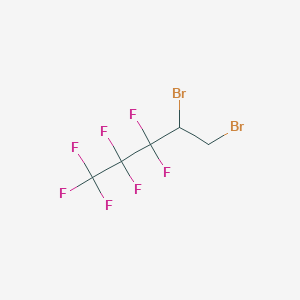

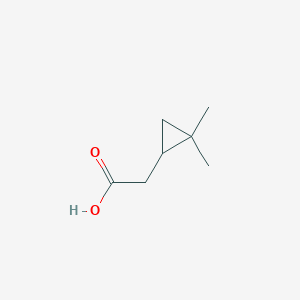

![molecular formula C10H21ClN2O2 B1455679 4-[(Metilamino)metil]piperidina-1-carboxilato de etilo clorhidrato CAS No. 1257849-40-3](/img/structure/B1455679.png)

4-[(Metilamino)metil]piperidina-1-carboxilato de etilo clorhidrato

Descripción general

Descripción

This compound belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group . It is used as a reactant for the synthesis of various derivatives .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperidine ring, which is a saturated heterocyclic compound containing a six-membered ring with one nitrogen atom and five carbon atoms . The exact molecular structure would require more specific information or computational chemistry analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride” would depend on its specific molecular structure. Unfortunately, the retrieved data does not provide specific information about its properties .Aplicaciones Científicas De Investigación

Síntesis de Agentes Antituberculosos

Este compuesto se utiliza en la síntesis de nuevos agentes antituberculosos. La tuberculosis (TB) sigue siendo una de las principales causas de muerte en todo el mundo, y el desarrollo de nuevos fármacos es crucial debido a la aparición de cepas multirresistentes de la bacteria causante de la TB, Mycobacterium tuberculosis. Los investigadores utilizan el 4-[(Metilamino)metil]piperidina-1-carboxilato de etilo clorhidrato como bloque de construcción para crear moléculas que pueden inhibir el crecimiento de estas bacterias .

Inhibidores de Aminopirazina

Las aminopirazinas son una clase de compuestos que han demostrado ser prometedores en la inhibición de diversas enzimas y receptores. El this compound sirve como reactivo en la síntesis de estos inhibidores, que tienen posibles aplicaciones en el tratamiento de enfermedades como el cáncer y los trastornos inflamatorios .

Inhibidores de la Proteína Quinasa D

La proteína quinasa D (PKD) juega un papel significativo en varios procesos celulares, incluida la progresión del cáncer y las respuestas inmunitarias. El compuesto en cuestión se utiliza para sintetizar inhibidores de la PKD basados en naftiridina, lo que podría conducir al desarrollo de nuevos agentes terapéuticos para enfermedades en las que la PKD está implicada .

Catalizadores de Hidrogenación Asimétrica

En el campo de la química orgánica, la hidrogenación asimétrica es una reacción crítica para producir moléculas quirales. El this compound se utiliza para crear catalizadores escalables que pueden facilitar esta reacción, particularmente para arilenamidas estéricamente exigentes .

Análogos de Milrinona

La milrinona es un medicamento utilizado para tratar la insuficiencia cardíaca. Los investigadores utilizan el this compound para sintetizar análogos de la milrinona para estudiar sus efectos sobre el aumento del calcio intracelular en las células cardíacas. Esta investigación podría conducir al desarrollo de mejores tratamientos para las enfermedades cardíacas .

Moduladores de la Detección de Quórum

La detección de quórum es un proceso mediante el cual las bacterias se comunican y coordinan su comportamiento. La modulación de este proceso puede interrumpir las colonias bacterianas y la formación de biopelículas, lo que es una estrategia prometedora para combatir las infecciones bacterianas. El compuesto se utiliza en la síntesis de moduladores de la detección de quórum, lo que podría conducir a nuevas terapias antibacterianas .

Derivados de Tetrahidronaftileno

El tetrahidronaftileno es un andamio que se encuentra en muchos compuestos biológicamente activos. El this compound se utiliza en la síntesis de estos derivados, que tienen aplicaciones en el descubrimiento y desarrollo de fármacos para diversas áreas terapéuticas .

Estudios de Estructura Química

La estructura del compuesto le permite ser utilizado en estudios destinados a comprender las interacciones químicas y los enlaces. Esta investigación fundamental puede proporcionar información sobre el diseño de nuevas moléculas con propiedades específicas para su uso en una amplia gama de aplicaciones científicas .

Mecanismo De Acción

Target of Action

The primary targets of Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide (NO), a key signaling molecule in many physiological and pathological processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride in laboratory experiments is that it is a relatively inexpensive and readily available compound. In addition, it is a versatile compound and can be used in a variety of experiments to study a variety of biological processes. However, there are some limitations to using Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride in laboratory experiments. For example, it can be difficult to obtain a consistent and reproducible result, as the compound can be degraded over time. In addition, Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride can be toxic if ingested, and should be handled with caution.

Direcciones Futuras

The potential future directions for the use of Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride in laboratory experiments and scientific research are numerous. For example, it could be used to study the effects of drugs on the immune system and to investigate the effects of drugs on cancer cells. In addition, Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride could be used to study the effects of drugs on the nervous system and to investigate the effects of drugs on the cardiovascular system. Furthermore, Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride could be used to study the effects of drugs on the gastrointestinal system and to investigate the effects of drugs on the endocrine system. Finally, Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride could be used to study the effects of drugs on the reproductive system and to investigate the effects of drugs on the metabolism.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitric oxide synthase, both inducible and endothelial forms . These interactions are crucial as they influence the production of nitric oxide, a vital signaling molecule in many physiological processes. The nature of these interactions involves binding to the active sites of the enzymes, thereby modulating their activity.

Cellular Effects

Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride exerts various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of nitric oxide synthase, leading to changes in nitric oxide levels within cells . This modulation can impact various signaling pathways, including those involved in vascular smooth muscle relaxation and immune responses.

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes such as nitric oxide synthase, leading to either inhibition or activation of these enzymes . This binding can result in changes in gene expression and subsequent alterations in cellular functions. The compound’s structure allows it to fit into the enzyme’s active site, thereby influencing its activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular functions, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of nitric oxide levels and improved vascular function . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal cellular processes, and potential damage to tissues.

Metabolic Pathways

Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The compound’s metabolism can influence metabolic flux and metabolite levels, thereby affecting overall cellular function . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects.

Subcellular Localization

Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interaction with target biomolecules and subsequent biochemical effects.

Propiedades

IUPAC Name |

ethyl 4-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-3-14-10(13)12-6-4-9(5-7-12)8-11-2;/h9,11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQTWFLIVTUBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

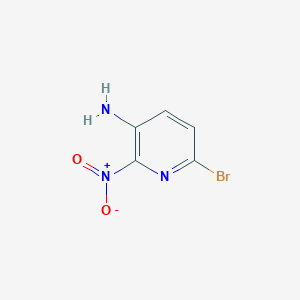

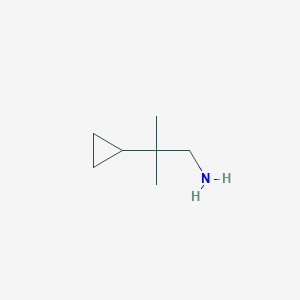

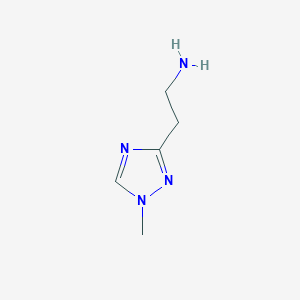

![3-Azabicyclo[3.2.1]octan-8-ylmethanol](/img/structure/B1455610.png)